molecular formula C13H23N3O B6699393 N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine

N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine

Cat. No.: B6699393
M. Wt: 237.34 g/mol
InChI Key: RHCZDOYMBSBWOK-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-11(2)3-6-14-13-4-7-15-16(13)9-12-5-8-17-10-12/h4,7,11-12,14H,3,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZDOYMBSBWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC=NN1CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with 3-methylbutyl bromide in the presence of a base such as potassium carbonate.

    Oxolan-3-ylmethyl group introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazole: Lacks the amine group.

    N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)imidazole: Contains an imidazole ring instead of a pyrazole ring.

    N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyridine: Contains a pyridine ring instead of a pyrazole ring.

Uniqueness

N-(3-methylbutyl)-2-(oxolan-3-ylmethyl)pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the oxolan-3-ylmethyl group, which may confer specific chemical and biological properties not found in similar compounds.

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